3-Chloro-4-iodopyridine CAS number and properties
3-Chloro-4-iodopyridine CAS number and properties
An In-depth Technical Guide to 3-Chloro-4-iodopyridine: Synthesis, Reactivity, and Applications for Research Professionals
Introduction
3-Chloro-4-iodopyridine is a versatile and highly functionalized heterocyclic building block that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science.[1][2] Its unique electronic and steric properties, stemming from the presence of both a chlorine and an iodine atom on the pyridine scaffold, make it an invaluable intermediate for the construction of complex molecular architectures.[1][2] The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for selective, stepwise functionalization, providing a powerful tool for synthetic chemists. This guide offers a comprehensive overview of 3-Chloro-4-iodopyridine, detailing its properties, synthesis, key reactions, and applications, with a focus on providing practical insights for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development. The key identifiers and physicochemical characteristics of 3-Chloro-4-iodopyridine are summarized below.
| Identifier | Value |
| CAS Number | 77332-79-7[1][2][3][4][5] |
| Molecular Formula | C₅H₃ClIN[1][2][4] |
| Molecular Weight | 239.44 g/mol [1][2][4] |
| Appearance | White to light yellow or light orange powder/crystal[1][2][3] |
| Melting Point | 105 - 109 °C[1][2][3] |
| Purity | Typically ≥ 98% (by GC)[1][3] |
| PubChem CID | 12602200[1][2] |
| InChIKey | SQXBYRRNGPVSAU-UHFFFAOYSA-N[6] |
| Solubility | Good solubility in common organic solvents[1][2] |
Synthesis of 3-Chloro-4-iodopyridine
The most common and efficient synthesis of 3-Chloro-4-iodopyridine proceeds via a directed ortho-metalation of 3-chloropyridine, followed by quenching with an iodine source. This method leverages the directing effect of the chloro substituent and the nitrogen atom in the pyridine ring to achieve regioselective iodination at the C4 position.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 3-Chloro-4-iodopyridine.
Detailed Experimental Protocol
The following protocol is a representative procedure for the laboratory-scale synthesis of 3-Chloro-4-iodopyridine from 3-chloropyridine.[5]
-
Preparation: To a solution of 3-chloropyridine (1.0 g, 8.88 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) under an inert atmosphere (e.g., argon), cool the mixture to -75 °C using a dry ice/acetone bath.
-
Metalation: Slowly add lithium diisopropylamide (LDA) (5.9 mL of a 1.5 M solution, 8.88 mmol) to the cooled solution. The causality behind using LDA is its strong, non-nucleophilic basicity, which enables the deprotonation of the pyridine ring at the C4 position without competing nucleophilic attack. Stir the reaction mixture at -75 °C for 4 hours to ensure complete formation of the lithiated intermediate.
-
Iodination: Add a solution of iodine (2.2 g, 8.88 mmol) in THF to the reaction mixture. The iodine acts as an electrophile, reacting with the lithiated pyridine to form the C-I bond. Continue stirring at -75 °C for an additional hour.
-
Work-up and Isolation: Quench the reaction by carefully adding ice water at -70 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the organic layer with ethyl acetate. The organic phases are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude 3-Chloro-4-iodopyridine can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a solid.
Reactivity and Key Chemical Transformations
The synthetic utility of 3-Chloro-4-iodopyridine lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond at the C4 position is significantly more reactive than the carbon-chlorine bond at the C3 position, particularly in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C4 position while leaving the C3 position available for subsequent transformations.
Key Reaction Pathways
Caption: Major cross-coupling reactions involving the C4-I bond.
This regioselective reactivity makes 3-Chloro-4-iodopyridine an ideal substrate for building complex, multi-substituted pyridine derivatives.[1][2] It is extensively used in Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the introduction of a wide variety of aryl, alkyl, alkynyl, and amino groups.[1][7]
Applications in Drug Discovery and Materials Science
The ability to construct complex, functionalized pyridines makes 3-Chloro-4-iodopyridine a valuable intermediate in several high-value research areas.
-
Pharmaceutical Development : This compound is a key building block in the synthesis of biologically active molecules.[1][2] Many chlorinated compounds are found in FDA-approved drugs.[8] The pyridine scaffold is a common feature in many pharmaceuticals, and this intermediate is particularly useful in developing novel antiviral and anticancer agents.[1][2][7] For example, substituted pyridines derived from similar halogenated precursors are used to design potent kinase inhibitors, which are crucial in cancer therapy.[7][9]
-
Agrochemicals : It serves as an intermediate in the formulation of modern agrochemicals, including herbicides and pesticides, where the specific substitution pattern on the pyridine ring is crucial for biological efficacy.[1]
-
Material Science : The compound is employed in the creation of advanced organic materials, such as polymers and coatings.[1][9] The introduction of this functionalized pyridine unit can enhance properties like thermal stability, durability, and electronic conductivity.[9]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage procedures are essential to ensure safety.
GHS Hazard Information
| Hazard | Description | Precautionary Statements |
| Acute Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[10] | P261, P280, P301+P312, P302+P352, P304+P340[11][12] |
| Skin Irritation | H315: Causes skin irritation.[10] | P280, P302+P352, P332+P313[12] |
| Eye Irritation | H319: Causes serious eye irritation.[10] | P280, P305+P351+P338, P337+P313[12] |
| Respiratory Irritation | H335: May cause respiratory irritation.[10] | P261, P271, P304+P340, P312[11] |
Handling and Storage Recommendations
-
Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[10][11] Ensure that eyewash stations and safety showers are readily accessible.[11]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[10][11] For operations that may generate dust, respiratory protection should be used.[10]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.[1][11] Keep away from strong oxidizing agents and strong acids.[10]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.[10][12]
Conclusion
3-Chloro-4-iodopyridine is a strategically important heterocyclic compound with broad applicability in modern chemical synthesis. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its capacity for selective functionalization via cross-coupling reactions make it an indispensable tool for researchers. From the development of life-saving pharmaceuticals to the creation of advanced materials, 3-Chloro-4-iodopyridine will continue to be a key intermediate for innovation in the chemical sciences.
References
-
Chem-Impex. 3-Chloro-4-iodopyridine.
-
TCI AMERICA. 3-Chloro-4-iodopyridine | 77332-79-7.
-
Santa Cruz Biotechnology. 3-Chloro-4-iodopyridine | CAS 77332-79-7.
-
Autech Industry Co.,Limited. Chloro-4-iodopyridine-3-carboxaldehyde.
-
PubChem. 3-Bromo-2-chloro-4-iodopyridine.
-
ChemicalBook. 3-CHLORO-4-IODOPYRIDINE | 77332-79-7.
-
Chem-Impex. 3-Chloro-4-iodopyridine.
-
ChemicalBook. 3-Chloro-2-fluoro-4-iodopyridine | 796851-05-3.
-
Organic Chemistry Research. A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine, and its Reactivity To.
-
ChemicalBook. 3-Iodopyridine synthesis.
-
Sigma-Aldrich. 2-Chloro-4-iodopyridine 97.
-
BenchChem. Application of 2,6-dichloro-4-iodopyridine in Medicinal Chemistry.
-
Apollo Scientific. SAFETY DATA SHEET.
-
Fisher Scientific. SAFETY DATA SHEET.
-
ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-CHLORO-3-IODOPYRIDINE.
-
Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications.
-
ChemicalBook. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications.
-
Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-4-iodopyridine.
-
Google Patents. CN102174014A - Preparation method of 3-chloropyridine.
-
Sigma-Aldrich. 3-Chloro-5-iodo-pyridine AldrichCPR.
-
PubChemLite. 3-chloro-4-iodopyridine (C5H3ClIN).
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
-
BenchChem. Technical Support Center: Reactions of 4-Amino-3-iodopyridine.
-
National Institute of Standards and Technology. Pyridine, 3-chloro-.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Chloro-4-iodopyridine | 77332-79-7 | TCI AMERICA [tcichemicals.com]
- 4. scbt.com [scbt.com]
- 5. 3-CHLORO-4-IODOPYRIDINE | 77332-79-7 [amp.chemicalbook.com]
- 6. PubChemLite - 3-chloro-4-iodopyridine (C5H3ClIN) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
